(-)-Demethoxylpinoresinol
Description
(-)-Pinoresinol is a lignan-class phytochemical with the molecular formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol (CAS: 81446-29-9). It exists as a solid at room temperature and exhibits a logP value of 3.19, indicating moderate lipophilicity, and a topological polar surface area (tPSA) of 77.38 Ų, suggesting partial polarity due to hydroxyl and ether groups .
For experimental use, it is soluble in dimethyl sulfoxide (DMSO), and protocols recommend sequential solvent mixing (e.g., DMSO, PEG300, Tween 80, saline) to prepare stable formulations for oral or injectable administration .
Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(3R,3aS,6R,6aS)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m1/s1 |
InChI Key |
GDSWNXUTRVITEP-LTDCPUDJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on the available data for (-)-pinoresinol, a general comparison with common lignans can be inferred:
Table 1: Key Properties of (-)-Pinoresinol vs. Hypothetical Analogs
Key Observations:
Structural Differences: (-)-Pinoresinol contains two methoxy groups and two ether linkages. Demethoxylated analogs (e.g., hypothetical "Demethoxylpinoresinol") would lack one or more methoxy groups, altering solubility and receptor binding. Hydroxylated lignans like secoisolariciresinol exhibit higher polarity (lower logP, higher tPSA), enhancing water solubility but reducing membrane permeability .
Bioactivity Variations: (-)-Pinoresinol’s anti-inflammatory effects may diminish in demethoxylated versions due to reduced steric bulk and altered hydrogen-bonding capacity. Matairesinol, a common dietary lignan, is less lipophilic (logP ~2.8) and shows stronger estrogenic activity compared to (-)-pinoresinol .
Experimental Handling: (-)-Pinoresinol’s reliance on DMSO for solubility contrasts with hydroxylated analogs, which may require aqueous-organic solvent blends (e.g., ethanol-water).
Limitations of Available Evidence
Future research should prioritize structural-activity relationship (SAR) analyses to clarify the impact of methoxy group removal on pharmacokinetics and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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